molecular formula C17H14ClN3O5S B2486268 1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620543-59-1

1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2486268
CAS RN: 620543-59-1
M. Wt: 407.83
InChI Key: WCZLWBMQHGBKHG-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with a core structure derived from tetrahydrothieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, which are of interest due to their unique physical and chemical properties. While specific studies on this compound are not directly found, research on related structures provides insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions including cyclization and substitution reactions. For example, Ellis et al. (1972) described the preparation and structure of related trans-fused ureas, suggesting a methodology that might be applicable to synthesizing the target compound through reactions involving dibromotetrahydrothiophen dioxide and subsequent reactions with methylamine and phosgene (Ellis, Sammes, Hursthouse, & Neidle, 1972).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by X-ray diffraction, revealing crystalline forms that highlight the spatial arrangement of atoms and the planarity or non-planarity of the molecule. For instance, Sharma et al. (2017) analyzed a structurally similar compound, demonstrating the planar nature of its three rings and the perpendicular orientation of the imidazole ring to the phenyl ring (Sharma et al., 2017).

Scientific Research Applications

Crystal Structures and Magnetic Properties

Research into nitronyl nitroxide radicals, which are structurally related to the compound , has unveiled intricate details about their crystal structures and magnetic properties. These studies are crucial in understanding the fundamental interactions at the molecular level that contribute to the macroscopic magnetic behavior of materials. For instance, the investigation into nitronyl nitroxide radicals revealed diverse crystalline forms and magnetic couplings, providing insights into the design of molecular materials with specific magnetic properties (Zakrassov et al., 2003).

Photochemical Synthesis

The photochemical synthesis of imidazole derivatives, including those structurally similar to the compound of interest, has been explored to understand the reaction mechanisms and improve the efficiency of synthesizing complex organic molecules. These studies are pivotal in the development of new synthetic pathways and materials (D’Auria et al., 1998).

Synthetic Routes and Molecular Structures

Explorations into thienopyridines and related compounds have provided alternative synthetic routes and detailed molecular structures, contributing to the broader understanding of thieno-imidazole derivatives. Such research aids in the development of new materials with potential applications in electronics, photonics, and as pharmaceutical intermediates (Klemm et al., 1985).

Magnetic Characterization of Polymers

The study of polymers with pendant nitronyl nitroxide radicals, closely related to the compound , highlights the interplay between organic synthesis and material science. These investigations into the magnetic characterization of such polymers open up new avenues for creating materials with unique magnetic properties, useful in data storage and spintronic devices (Miura et al., 1993).

Electrochemical Studies

Research into benzimidazole derivatives and their copolymers has revealed their potential in electrochemical applications. Understanding the electrochemical behavior of such compounds can lead to advancements in energy storage and conversion technologies (Soylemez et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S/c18-11-1-3-12(4-2-11)19-15-9-27(25,26)10-16(15)20(17(19)22)13-5-7-14(8-6-13)21(23)24/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZLWBMQHGBKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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